molecular formula C31H24N2O4 B14107599 5,7-Dimethyl-1-(3-phenoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

5,7-Dimethyl-1-(3-phenoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14107599
M. Wt: 488.5 g/mol
InChI Key: RTOLKCMGXTXJSP-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1-(3-phenoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple aromatic rings and heterocyclic components, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-1-(3-phenoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenoxyphenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Attachment of the pyridin-3-ylmethyl group: This can be done using nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.

    Purification techniques: Using methods such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1-(3-phenoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or other transition metal catalysts for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-1-(3-phenoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Pathways involved: Such as signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-c]pyrrole derivatives: Compounds with similar core structures.

    Phenoxyphenyl derivatives: Compounds with similar aromatic ring systems.

    Pyridinylmethyl derivatives: Compounds with similar side chains.

Uniqueness

The uniqueness of 5,7-Dimethyl-1-(3-phenoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C31H24N2O4

Molecular Weight

488.5 g/mol

IUPAC Name

5,7-dimethyl-1-(3-phenoxyphenyl)-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C31H24N2O4/c1-19-14-20(2)29-25(15-19)28(34)26-27(22-9-6-12-24(16-22)36-23-10-4-3-5-11-23)33(31(35)30(26)37-29)18-21-8-7-13-32-17-21/h3-17,27H,18H2,1-2H3

InChI Key

RTOLKCMGXTXJSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)OC5=CC=CC=C5)CC6=CN=CC=C6)C

Origin of Product

United States

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